
Nicergoline tartrate
Overview
Description
Nicergoline tartrate is a semi-synthetic ergot derivative classified as a cerebral circulation and metabolism enhancer. It is clinically used to treat age-related cognitive decline, vascular dementia, and cerebrovascular disorders . The compound acts via α1-adrenergic receptor antagonism, vasodilation, and neuroprotection through antioxidant and anti-apoptotic mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several steps:
Preparation of 10alpha-methoxyl-light ergot alcohol: This is achieved by reacting ergot alcohol in a methanol-sulfuric acid system under photocatalysis.
Industrial Production Methods: In industrial settings, nicergoline can be prepared using nanospray drying techniques. This method involves spray drying a water-ethanol solution of nicergoline using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .
Types of Reactions:
Oxidation: Nicergoline can undergo oxidation reactions, particularly when exposed to oxidative environments.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Nicergoline can participate in substitution reactions, especially involving its bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidized derivatives of nicergoline.
Reduction: Reduced forms of nicergoline.
Substitution: Substituted nicergoline derivatives, depending on the substituent introduced.
Scientific Research Applications
Nicergoline is a drug investigated for its potential in treating cognitive impairments and vascular conditions . This article aims to provide a detailed overview of the applications of nicergoline, drawing from various research findings and case studies.
Nicergoline Synthesis
The synthesis method of nicergoline involves a simplified process flow that reduces the reaction steps and lowers environmental requirements, which improves the reaction yield and saves on industrial production costs . The method includes:
- Esterification of a compound 1 and a compound 2 under concentrated sulfuric acid catalysis to produce a compound 3 .
- Methylation of compound 3 in Tetrahydrofuran (THF) with methyl iodide and an alkaline reagent to obtain nicergoline .
The organic solvent for esterification can be Tetrahydrofuran (THF), ethyl Acetate (EA), or toluene, with a reaction temperature of 50-90°C and a reaction time of 4-8 hours . The alkaline agent for methylation can be sodium carbonate, sodium bicarbonate, potassium carbonate, or sodium hydrogen, with a reaction temperature of -5 to 10°C and a reaction time of 0.5 to 3 hours .
Compared to prior methods, this synthesis reduces a three-step reaction to a two-step reaction and replaces photoreaction, making the conditions more general and suitable for various environments . The cost of raw materials is low, the reaction yield is improved, and the generation of side reactions is reduced, which indirectly saves industrial production costs .
Tables
Case Studies
While specific, detailed case studies were not available in the search results, the clinical trial on senile dementia provides an overview of a study involving 108 patients . This study demonstrated the potential benefits of nicergoline in managing cognitive and behavioral performances in patients with mild to moderate senile dementia .
Adverse Effects
Mechanism of Action
Nicergoline tartrate exerts its effects through several mechanisms:
Alpha1-adrenoceptor Antagonism: It inhibits postsynaptic alpha1-adrenoceptors on vascular smooth muscle, leading to vasodilation and increased arterial blood flow.
Neurotransmitter Enhancement: Enhances cholinergic and catecholaminergic neurotransmitter functions.
Platelet Aggregation Inhibition: Inhibits platelet aggregation, promoting better blood flow.
Metabolic Activity Promotion: Increases the utilization of oxygen and glucose by brain cells.
Comparison with Similar Compounds
Clinical Recommendations :
- The Japanese Guidelines (2013) provide a weak recommendation (Grade B) for nicergoline tartrate, emphasizing its use only after careful evaluation of patient-specific symptoms .
Ibudilast and Ifenprodil Tartrate
Mechanism & Indications :
- Ibudilast : Phosphodiesterase inhibitor with anti-inflammatory and vasodilatory effects; used for stroke recovery and asthma .
- Ifenprodil Tartrate : NMDA receptor antagonist; targets cerebral ischemia and neuropathic pain .
Key Differences :
- Pharmacodynamics : Nicergoline primarily enhances cerebral blood flow, whereas ifenprodil modulates glutamatergic signaling .
- Clinical Use : Both ibudilast and ifenprodil share a weak recommendation (Grade B) in Japanese Guidelines but lack robust evidence for dementia compared to nicergoline .
Table 1: Pharmacological Profiles
Phenserine Tartrate
Mechanism & Indications :
- Phenserine tartrate : Acetylcholinesterase inhibitor initially developed for Alzheimer’s disease (AD).
Clinical Outcomes :
- Efficacy : Early trials showed cognitive improvement in AD, but later studies reported inconsistent results .
- Regulatory Status: Not approved in major markets due to mixed trial outcomes .
Comparison with Nicergoline :
- Mechanism : Phenserine targets cholinergic pathways, whereas nicergoline focuses on vascular and metabolic enhancement.
- Therapeutic Scope : Nicergoline has broader use in vascular dementia, while phenserine’s development stalled for AD .
Dihydroergotamine Mesylate (DHETM)
Mechanism & Indications :
- DHETM : Ergot alkaloid with vasoconstrictive properties; used for migraines and orthostatic hypotension.
Comparative Study :
- A 180-day trial compared nicergoline (30 mg/day) and DHETM (6 mg/day) in 56 patients with cerebral insufficiency .
Table 2: Clinical Outcomes in Cerebral Insufficiency
Parameter | This compound | DHETM |
---|---|---|
Psychometric Improvement | Yes (similar to DHETM) | Yes |
EEG Activity Modulation | Increased fast frequencies | No significant changes |
Adverse Events | Mild, transient | Mild, transient |
Biological Activity
Nicergoline tartrate is a semisynthetic derivative of ergot alkaloids, primarily used in clinical settings for its neuroprotective and cognitive-enhancing properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and clinical efficacy.
Pharmacological Mechanisms
Nicergoline exhibits a multifaceted pharmacological profile characterized by several key actions:
- Alpha-1A Adrenergic Receptor Antagonism : Nicergoline selectively blocks alpha-1A adrenergic receptors, leading to vasodilation and increased blood flow in cerebral and peripheral circulation. This action is crucial in treating vascular dementia and other cerebrovascular disorders .
- Enhancement of Neurotransmitter Activity : It stimulates cholinergic and catecholaminergic neurotransmission by increasing the release of acetylcholine and enhancing dopamine turnover. This mechanism is particularly beneficial for cognitive function in dementia patients .
- Antioxidant and Neuroprotective Effects : Nicergoline possesses antioxidant properties that protect neurons from oxidative stress, which is implicated in neurodegenerative diseases. It also promotes the production of neurotrophic factors that support neuronal survival and function .
- Metabolic Activity Promotion : The compound enhances cerebral metabolic activity, resulting in improved oxygen and glucose utilization, which is vital for maintaining cognitive health .
Clinical Applications
Nicergoline has been extensively studied for its therapeutic potential in various conditions:
- Cognitive Disorders : Clinical trials have demonstrated significant improvements in cognitive function among patients with vascular dementia and Alzheimer's disease. A study indicated that up to 89% of patients showed cognitive and behavioral improvements after treatment with nicergoline .
- Cerebrovascular Disorders : The drug's vasodilatory effects make it effective in managing conditions such as chronic ischemic stroke and peripheral vascular diseases. It has been shown to improve symptoms related to these disorders significantly .
- Balance Disorders : In patients suffering from balance disorders of central origin, nicergoline has resulted in mean improvements of 44-78% in symptom severity and quality of life .
Case Studies
Several case studies highlight the efficacy of nicergoline in clinical settings:
- Multi-infarct Dementia Treatment :
- Post-Stroke Rehabilitation :
- Management of Glaucoma :
Safety Profile
The safety profile of nicergoline is generally favorable. Adverse events are typically mild and transient, primarily affecting the central nervous system and metabolic functions. Discontinuation rates due to side effects are low, making it a viable option for long-term therapy in vulnerable patient populations .
Summary Table of Biological Activities
Mechanism | Description | Clinical Relevance |
---|---|---|
Alpha-1A Adrenergic Antagonism | Vasodilation and increased cerebral blood flow | Treatment of vascular dementia |
Neurotransmitter Enhancement | Increased acetylcholine and dopamine turnover | Cognitive improvement in dementia |
Antioxidant Properties | Protection against oxidative stress | Neuroprotection in degenerative diseases |
Metabolic Activity Promotion | Enhanced oxygen and glucose utilization | Support for cognitive health |
Q & A
Q. Basic Research: How can researchers validate the purity and stability of nicergoline tartrate in pharmaceutical formulations?
Methodological Guidance:
- Analytical Techniques : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. Optimize parameters (e.g., mobile phase composition, column temperature) using Quality by Design (QbD) principles, as demonstrated in evogliptin tartrate studies .
- Degradation Studies : Perform forced degradation under acidic/alkaline, oxidative, and thermal conditions to identify degradation products. Ensure baseline separation of nicergoline from impurities using validated methods .
- Validation Metrics : Follow ICH guidelines for linearity, accuracy, precision, and robustness. Include system suitability tests (e.g., tailing factor, theoretical plates) as per pharmacopeial monographs .
Q. Basic Research: What experimental models are suitable for studying this compound’s neuroprotective effects?
Methodological Guidance:
- In Vitro Models : Use hippocampal neuronal cell lines (e.g., HT22) exposed to oxidative stress (e.g., H₂O₂) or amyloid-beta oligomers. Measure apoptosis markers (e.g., caspase-3) and neuroprotective proteins (e.g., PI3K/AKT pathway components) .
- In Vivo Models : Employ transgenic Alzheimer’s disease (AD) mice (e.g., APP/PS1). Assess cognitive outcomes via Morris water maze or novel object recognition tests. Include biomarkers like BDNF and GFAP in brain tissue .
Q. Advanced Research: How can researchers address contradictions in nicergoline’s clinical efficacy across studies?
Methodological Guidance:
- Meta-Analysis Frameworks : Follow PRISMA guidelines to systematically review randomized controlled trials (RCTs). Use RevMan or R for statistical heterogeneity analysis (I² statistic). Stratify results by dosage, patient subgroups, or study duration .
- Mechanistic Reconciliation : Investigate pharmacokinetic variability (e.g., blood-brain barrier penetration) or differences in outcome measures (e.g., SPECT imaging vs. cognitive scales) .
Q. Advanced Research: What experimental design optimizes nicergoline’s dose-response relationship in cognitive studies?
Methodological Guidance:
- Box-Behnken Design : Apply a three-factor, three-level design to optimize dosage, treatment duration, and administration route. Use ANOVA to identify significant interactions and generate response surface models .
- Endpoint Selection : Combine behavioral assays (e.g., Y-maze) with molecular markers (e.g., hippocampal neurogenesis via BrdU staining). Control for confounders like age and comorbidities .
Q. Advanced Research: How can neuroimaging techniques enhance this compound’s mechanistic studies?
Methodological Guidance:
- SPECT Imaging : Quantify cerebral perfusion changes in AD patients pre- and post-treatment. Use regions of interest (ROIs) like the hippocampus and posterior cingulate cortex .
- Data Interpretation : Normalize perfusion data to cerebellar reference regions. Correlate imaging outcomes with cognitive scores (e.g., MMSE) to establish causality .
Q. Basic Research: What are the key considerations for synthesizing this compound analogs?
Methodological Guidance:
- Synthetic Protocols : Follow pharmacopeial monographs for reaction conditions (e.g., solvent ratios, temperature). Validate intermediates via NMR and mass spectrometry .
- Purification : Use column chromatography with silica gel (40–60 µm). Monitor purity via HPLC with a C18 column and 0.1% trifluoroacetic acid in the mobile phase .
Q. Advanced Research: How to evaluate nicergoline’s anti-inflammatory effects in cerebrovascular disease models?
Methodological Guidance:
- Inflammatory Markers : Quantify TNF-α, IL-6, and NF-κB in microglial cultures (e.g., BV2 cells) using ELISA or Western blot. Use LPS-induced inflammation models .
- Clinical Translation : Design RCTs with dual endpoints: inflammatory biomarkers (e.g., CRP) and functional outcomes (e.g., NIH Stroke Scale) .
Q. Advanced Research: How to ensure robustness in this compound’s pharmacokinetic studies?
Methodological Guidance:
- Experimental Design : Use crossover studies in animal models to control for inter-individual variability. Apply non-compartmental analysis (NCA) for AUC and Cmax calculations .
- Matrix Effects : Validate plasma/tissue extraction methods using stability tests (e.g., freeze-thaw cycles). Include internal standards (e.g deuterated analogs) .
Q. Basic Research: What statistical methods are critical for analyzing nicergoline’s preclinical data?
Methodological Guidance:
- Parametric Tests : Use Student’s t-test for pairwise comparisons (e.g., treated vs. control). Apply one-way ANOVA with Tukey post hoc for multi-group studies .
- Power Analysis : Calculate sample size via G*Power to ensure adequate statistical power (≥80%) for detecting effect sizes (Cohen’s d ≥0.8) .
Q. Advanced Research: How to design a placebo-controlled trial for nicergoline in vascular dementia?
Methodological Guidance:
Properties
CAS No. |
32222-75-6 |
---|---|
Molecular Formula |
C28H32BrN3O9 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1 |
InChI Key |
HPTSPLOLRPLNPI-APQSZEFPSA-N |
SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=C[NH+]=C5)Br.C(C(C(=O)[O-])O)(C(=O)O)O |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adavin; Nicergoline tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.